[2-Methyl-6-(propan-2-yl)phenyl]hydrazine
Overview
Description
[2-Methyl-6-(propan-2-yl)phenyl]hydrazine is an organic compound with the molecular formula C10H16N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group (-NH-NH2) attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-6-(propan-2-yl)phenyl]hydrazine typically involves the reaction of 2-methyl-6-(propan-2-yl)aniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-6-(propan-2-yl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions may involve halogenated compounds or other electrophiles under basic or acidic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Methyl-6-(propan-2-yl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is studied for its potential biological activity. It may be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may also be employed in the production of polymers and resins.
Mechanism of Action
The mechanism of action of [2-Methyl-6-(propan-2-yl)phenyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-Methyl-6-phenyl]hydrazine: Lacks the isopropyl group, which may affect its reactivity and biological activity.
[2-Methyl-6-(propan-2-yl)phenyl]amine: Similar structure but with an amine group instead of a hydrazine group.
[2-Methyl-6-(propan-2-yl)phenyl]azo compounds: Formed through oxidation of the hydrazine derivative.
Uniqueness
[2-Methyl-6-(propan-2-yl)phenyl]hydrazine is unique due to the presence of both the methyl and isopropyl groups on the phenyl ring, which can influence its chemical reactivity and biological properties. The hydrazine group also provides versatility in chemical synthesis and potential for various applications.
Properties
IUPAC Name |
(2-methyl-6-propan-2-ylphenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)9-6-4-5-8(3)10(9)12-11/h4-7,12H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIWOLUKEILDTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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